molecular formula C19H22N4O B1668975 Cianergoline CAS No. 74627-35-3

Cianergoline

Cat. No. B1668975
CAS RN: 74627-35-3
M. Wt: 322.4 g/mol
InChI Key: LVMVXZOPCAMYHC-QOAXCGLXSA-N
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Description

Cianergoline is a dopaminergic agonist . It is used to treat different types of medical problems that occur when too much of the hormone prolactin is produced . It can be used to treat certain menstrual problems, fertility problems in men and women, and pituitary prolactinomas (tumors of the pituitary gland) . It works by stopping the brain from making and releasing prolactin .


Molecular Structure Analysis

Cianergoline has a molecular formula of C19H22N4O . Its average mass is 322.404 Da and its monoisotopic mass is 322.179352 Da . It contains a urea moiety and an amide group which are sensitive to degradation by hydrolysis as well as an alkene bond that is susceptible to oxidation .

Scientific Research Applications

Cardiovascular Action in Hypertension

Cianergoline, a dopaminergic agonist, was studied for its effects on cardiovascular health. Research indicates that cianergoline might have a mild blood pressure-lowering effect in patients with essential hypertension. However, it does not significantly alter lipid metabolism or the basal activity of the renin-angiotensin-aldosterone axis and the sympathetic nervous system. This finding suggests its potential utility in managing hypertension, though the impact appears to be modest (Bise et al., 2004).

Safety And Hazards

Cianergoline may cause harm to breast-fed children . It is advised to obtain special instructions before use, avoid contact during pregnancy/while nursing, and wash hands thoroughly after handling . If exposed or concerned, it is recommended to get medical attention/advice .

properties

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVXZOPCAMYHC-QOAXCGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996136
Record name 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cianergoline

CAS RN

74627-35-3
Record name Cianergoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIANERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
DE POTTER, DJ SHUMATE - Journal of Ocular Pharmacology and …, 1987 - liebertpub.com
… of cianergoline. These data demonstrate … cianergoline caused a maximum decrease in IOP of 4.9 + 0.7 mmHg at 2 hr in the normal eyes. In the unilateral SX rabbits, cianergoline caused …
Number of citations: 18 www.liebertpub.com
G Bise, C Foletti, C Beretta-Piccoli, P Weidmann… - European journal of …, 1985 - Springer
… unchanged after cianergoline. 3 out of 10 patients in the cianergoline group complained of nausea. The findings indicate that the new dopaminergic agonist cianergoline exerts only a …
Number of citations: 4 link.springer.com
F Riva, A Sardi - Drugs of the Future, 1984 - hero.epa.gov
Cianergoline | Health & Environmental Research Online (HERO) | US EPA … Cianergoline …
Number of citations: 0 hero.epa.gov
S OHNO, M KOUMORI, Y ADACHI… - Chemical and …, 1994 - jstage.jst.go.jp
A series of new (5R, 8S, 10R)-ergoline derivatives was synthesized, and their antihypertensive and dopaminergic activities were evaluated in conscious spontaneously hypertensive …
Number of citations: 7 www.jstage.jst.go.jp
S OHNo, M KOUMORI, Y ADACHI, K MIZUKOSHI - 1994 - jlc.jst.go.jp
A series of new (5R, 8S, 10R)-ergoline derivatives was synthesized, and their antihypertensive and dopaminergic activities were evaluated in conscious spontaneously hypertensive …
Number of citations: 0 jlc.jst.go.jp
JA Steiner - Side Effects of Drugs Annual, 1987 - Elsevier
Publisher Summary This chapter discusses antihypertensive agents. There does not appear to be any significant differences in mode of action between captopril and enalapril, although …
Number of citations: 0 www.sciencedirect.com
G Puras, J Santafé, J Segarra, M Garrido… - Graefe's archive for …, 2002 - Springer
Background: We previously reported that topical natural ergot alkaloids ergocristine, α-ergocryptine and ergocornine dose-dependently reduce intraocular pressure in ocular …
Number of citations: 8 link.springer.com
G Puras, J Santafé, J Segarra, M Garrido… - Journal of ocular …, 2002 - liebertpub.com
… More recently, ergoline derivatives with a predominant dopaminergic activity, such as bromocriptine, lergotrile, pergolide and cianergoline, have been shown to lower intraocular …
Number of citations: 5 www.liebertpub.com
S OHNo, Y ADACHI, M KOUMORI… - Chemical and …, 1994 - jstage.jst.go.jp
… The ergolines 4a, 4b, 4e, 41", 40, 4p, 45, 4t, 4v, 4w, 5b, and 5c showed antihypertensive activity comparable to that of cianergoline or hydralazine hydrochloride. The addition of a …
Number of citations: 11 www.jstage.jst.go.jp
GM Leggio, C Bucolo, CBM Platania… - Pharmacology & …, 2016 - Elsevier
Dopamine receptors (DR) have been extensively studied, but only in recent years they became object of investigation to elucidate the specific role of different subtypes (D1R, D2R, D3R, …
Number of citations: 114 www.sciencedirect.com

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